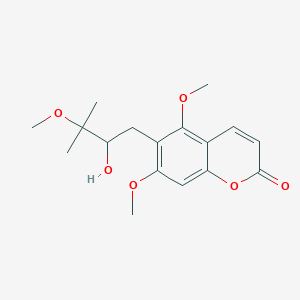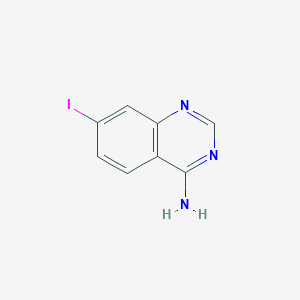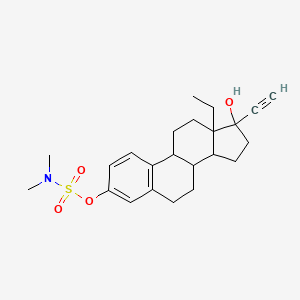
(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol is a synthetic steroidal compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Ethylation: Addition of an ethyl group to the 13th carbon position.
Sulfamoylation: Introduction of the dimethylsulfamoyloxy group at the 3rd position.
Alkyne Formation: Formation of the 20-yn group through appropriate alkyne synthesis methods.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled reaction conditions and scalability.
Purification Techniques: Such as chromatography and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may have different biological or chemical properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol is used as a model compound for studying steroidal chemistry and reaction mechanisms.
Biology
In biology, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine
In medicine, research focuses on its potential therapeutic applications, including its use as a hormone replacement therapy or in the treatment of certain hormonal disorders.
Industry
In the industrial sector, this compound may be used in the synthesis of other steroidal drugs or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol involves its interaction with specific molecular targets, such as steroid hormone receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include:
Receptor Binding: Binding to steroid hormone receptors.
Gene Regulation: Modulation of gene expression through receptor-mediated pathways.
Cellular Effects: Changes in cellular processes, such as proliferation, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: A naturally occurring estrogen with similar structural features.
Testosterone: A naturally occurring androgen with a similar steroid backbone.
Norethindrone: A synthetic progestin with similar functional groups.
Uniqueness
(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol is unique due to its specific combination of functional groups and its synthetic origin. This uniqueness allows it to have distinct biological and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C23H31NO4S |
|---|---|
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
(13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C23H31NO4S/c1-5-22-13-11-19-18-10-8-17(28-29(26,27)24(3)4)15-16(18)7-9-20(19)21(22)12-14-23(22,25)6-2/h2,8,10,15,19-21,25H,5,7,9,11-14H2,1,3-4H3 |
Clave InChI |
ZBACBJUPJKFZST-UHFFFAOYSA-N |
SMILES canónico |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)
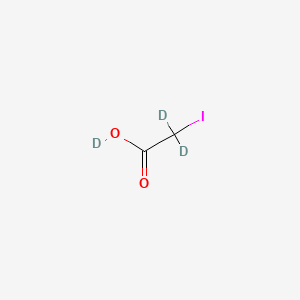
![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)
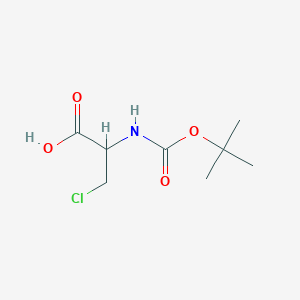
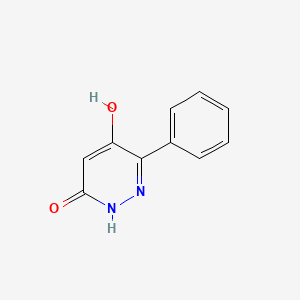
![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)
